1-Ethyl-6-methylquinazolin-4(1H)-one
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Overview
Description
1-Ethyl-6-methylquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a quinazolinone core with ethyl and methyl substituents, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-methylquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods for quinazolinones, including this compound, often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-methylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a variety of functionalized quinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-methylquinazolin-4(1H)-one depends on its specific biological target. In general, quinazolinones can interact with enzymes, receptors, and other proteins, modulating their activity. The molecular targets and pathways involved may include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylquinazolin-4(1H)-one: Lacks the ethyl substituent, which may affect its biological activity.
6-Methylquinazolin-4(1H)-one: Lacks the ethyl substituent at the 1-position.
1-Ethylquinazolin-4(1H)-one: Lacks the methyl substituent at the 6-position.
Uniqueness
1-Ethyl-6-methylquinazolin-4(1H)-one is unique due to the presence of both ethyl and methyl substituents, which can influence its chemical properties and biological activities. These substituents may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-ethyl-6-methylquinazolin-4-one |
InChI |
InChI=1S/C11H12N2O/c1-3-13-7-12-11(14)9-6-8(2)4-5-10(9)13/h4-7H,3H2,1-2H3 |
InChI Key |
LQQMLMYCRYIZFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC(=O)C2=C1C=CC(=C2)C |
Origin of Product |
United States |
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